3-(trimethylsilyl)spiro[3.3]heptan-1-one
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Overview
Description
3-(trimethylsilyl)spiro[33]heptan-1-one is a unique organic compound characterized by its spirocyclic structure, which includes a trimethylsilyl group attached to a spiro[33]heptane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trimethylsilyl)spiro[3.3]heptan-1-one can be achieved through a novel approach involving the reaction of 1-sulfonylcyclopropanols and lithiated 1-sulfonylbicyclo[1.1.0]butanes. This method involves initial nucleophilic addition to the cyclopropanone formed in situ, followed by a strain-relocating semipinacol rearrangement in the presence of acid. This process is regio- and stereospecific, leading to optically active 3-substituted spiro[3.3]heptan-1-ones .
Industrial Production Methods
While specific industrial production methods for 3-(trimethylsilyl)spiro[3
Chemical Reactions Analysis
Types of Reactions
3-(trimethylsilyl)spiro[3.3]heptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted spiro[3.3]heptan-1-ones, alcohols, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(trimethylsilyl)spiro[3.3]heptan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: The compound’s unique structure makes it a candidate for exploring biological activity and potential pharmaceutical applications.
Industry: The compound’s stability and reactivity make it useful in materials science and other industrial applications.
Mechanism of Action
The mechanism of action of 3-(trimethylsilyl)spiro[3.3]heptan-1-one involves its interaction with various molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially leading to biological activity. The trimethylsilyl group can also influence the compound’s reactivity and stability, affecting its overall mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Spiro[3.3]heptane: A similar spirocyclic compound without the trimethylsilyl group.
Bicyclo[1.1.1]pentane: Another spirocyclic compound used as a bioisostere for benzene rings.
Cubane: A highly strained spirocyclic compound with unique properties.
Uniqueness
3-(trimethylsilyl)spiro[3.3]heptan-1-one is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in synthetic chemistry and drug design .
Properties
CAS No. |
2763779-64-0 |
---|---|
Molecular Formula |
C10H18OSi |
Molecular Weight |
182.3 |
Purity |
95 |
Origin of Product |
United States |
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